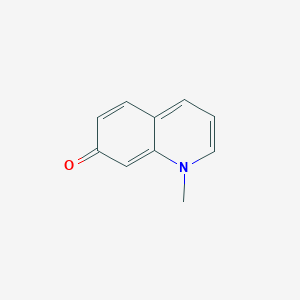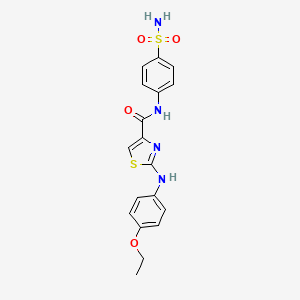
2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one is an organic molecule comprising a chlorinated phenylthio group, a fluorinated phenylpiperazine moiety, and a propanone backbone. This compound has significant implications in various fields such as medicinal chemistry, organic synthesis, and materials science due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one typically involves the following steps:
Nucleophilic Substitution Reaction: : A 4-chlorophenylthiol undergoes a nucleophilic substitution reaction with a haloacetone in the presence of a base to form the initial thioether intermediate.
Nucleophilic Addition: : The intermediate thioether reacts with 4-(2-fluorophenyl)piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production often adopts a continuous flow process to enhance yield and purity, employing automated systems for precise temperature and reagent control. Catalysts and solvents are optimized to scale up the synthesis while maintaining environmental and economic efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one: undergoes various chemical reactions, including:
Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reductive cleavage of the thioether bond, often using agents like lithium aluminum hydride.
Substitution: : Halogen substitution on the phenyl rings or the piperazine moiety using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride.
Solvents: : Dichloromethane, ethanol, toluene.
Major Products
Sulfoxides and Sulfones: : From oxidation reactions.
Reduced Phenylthiol Derivatives: : From reduction reactions.
Substituted Phenyl or Piperazine Compounds: : From substitution reactions.
Scientific Research Applications
Chemistry
The compound serves as a precursor for synthesizing various derivatives used in creating complex molecular architectures.
Biology
Its structural analogs exhibit activity against certain biological targets, making it a candidate for drug discovery and development.
Medicine
Industry
It is utilized in creating specialty chemicals for advanced materials, dyes, and polymers.
Mechanism of Action
2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one: exerts its effects through interactions with cellular receptors and enzymes. The molecular structure allows it to bind to specific sites, inhibiting or activating biological pathways, which is key for therapeutic applications.
Comparison with Similar Compounds
Comparison
When compared to similar compounds, 2-(4-Chlorophenylthio)-1-(4-(2-fluorophenyl)piperazinyl)propan-1-one stands out due to its unique combination of the chlorophenylthio and fluorophenylpiperazine groups, conferring distinct physicochemical properties and reactivity.
Similar Compounds
2-(4-Bromophenylthio)-1-(4-(2-chlorophenyl)piperazinyl)propan-1-one
2-(4-Methylphenylthio)-1-(4-(2-methylphenyl)piperazinyl)propan-1-one
This uniqueness can be leveraged in designing novel compounds with enhanced biological or chemical activity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2OS/c1-14(25-16-8-6-15(20)7-9-16)19(24)23-12-10-22(11-13-23)18-5-3-2-4-17(18)21/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRPXMPINOBVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)



![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B2705444.png)
![3-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705445.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2705446.png)


